molecular formula C18H22F2N4O4S B10924467 methyl 4-[(4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)methyl]benzoate

methyl 4-[(4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)methyl]benzoate

Cat. No.: B10924467
M. Wt: 428.5 g/mol
InChI Key: VFAKFEGPRDYLAB-UHFFFAOYSA-N
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Description

METHYL 4-[(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHYL]BENZOATE is a complex organic compound with a unique structure that includes a difluoromethyl group, a pyrazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHYL]BENZOATE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the difluoromethyl group, and the final coupling with the benzoate ester. Key reactions include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHYL]BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can be used to replace the difluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

METHYL 4-[(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHYL]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-[(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHYL]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds with the target. The pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-(DIFLUOROMETHYL)BENZOATE: This compound shares the difluoromethyl and benzoate ester groups but lacks the pyrazole and piperazine moieties.

    METHYL 4-(TRIFLUOROMETHYL)BENZOATE: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    METHYL 4-(METHYL)BENZOATE: Lacks the fluorine atoms, making it less reactive and less likely to form strong hydrogen bonds.

Uniqueness

METHYL 4-[(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHYL]BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the difluoromethyl group enhances its binding affinity and selectivity, while the pyrazole and piperazine moieties provide additional sites for interaction with biological targets .

Properties

Molecular Formula

C18H22F2N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

methyl 4-[[4-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonylpiperazin-1-yl]methyl]benzoate

InChI

InChI=1S/C18H22F2N4O4S/c1-13-16(12-24(21-13)18(19)20)29(26,27)23-9-7-22(8-10-23)11-14-3-5-15(6-4-14)17(25)28-2/h3-6,12,18H,7-11H2,1-2H3

InChI Key

VFAKFEGPRDYLAB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC)C(F)F

Origin of Product

United States

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